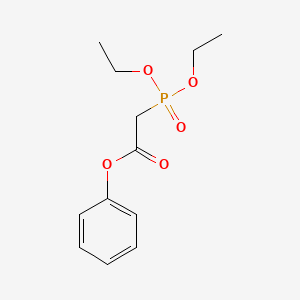
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. The starting materials might include 6-methylpyridine, azetidine, and cinnamaldehyde derivatives. The synthesis could involve:
Formation of the azetidine ring: This step might involve cyclization reactions under basic or acidic conditions.
Attachment of the pyridine ring: This could be achieved through nucleophilic substitution or coupling reactions.
Formation of the enone structure: This might involve aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the enone to an alcohol or alkane.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents could include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It might act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific interactions with biological targets. It might interact with proteins, nucleic acids, or other biomolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other azetidine derivatives, pyridine-containing compounds, and enones. Examples could be:
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylpropane
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-ol
Uniqueness
The uniqueness of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one lies in its combination of functional groups and structural features, which might confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H18N2O2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(E)-1-[3-(6-methylpyridin-2-yl)oxyazetidin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-14-6-5-9-17(19-14)22-16-12-20(13-16)18(21)11-10-15-7-3-2-4-8-15/h2-11,16H,12-13H2,1H3/b11-10+ |
Clé InChI |
JFWAPPMGIMMWRV-ZHACJKMWSA-N |
SMILES isomérique |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


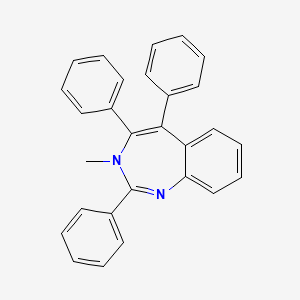
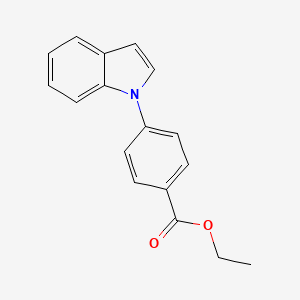
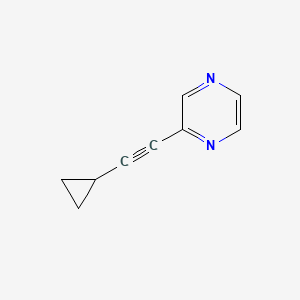
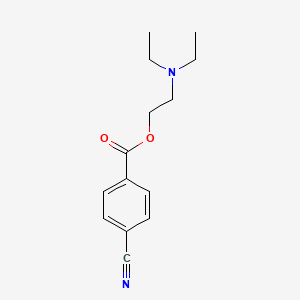
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)




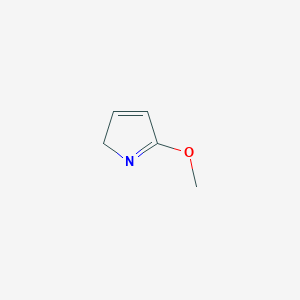
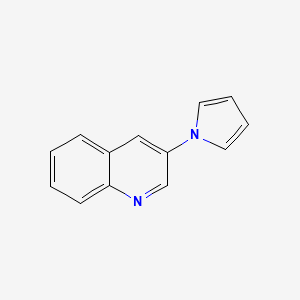
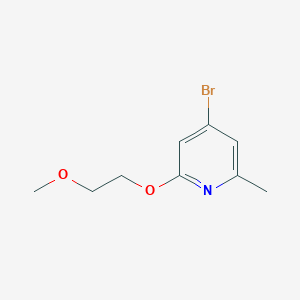
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
